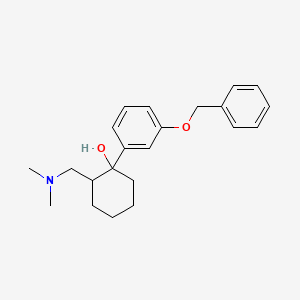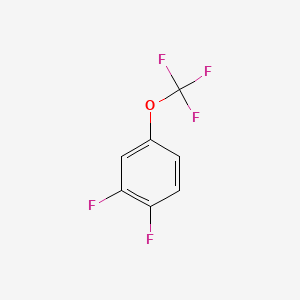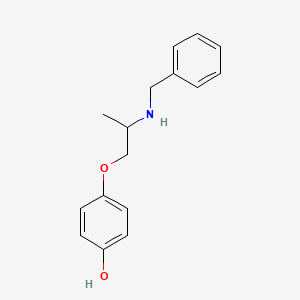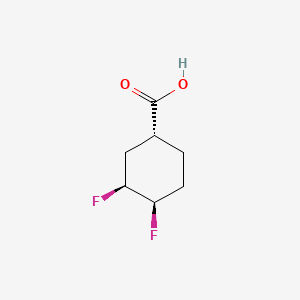
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the cyclohexane ring, and a carboxylic acid group at the 1 position. The stereochemistry of the compound is specified by the (1R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method is the selective fluorination of cyclohexane using electrophilic fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can then be introduced through carboxylation reactions, such as the reaction of the fluorinated cyclohexane with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
化学反応の分析
Types of Reactions
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
3,4-Difluorocyclohexane-1-carboxylic Acid: Lacks the specific stereochemistry of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid.
3,4-Difluorocyclohexane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
3,4-Difluorocyclohexane-1-amine: Contains an amino group instead of a carboxylic acid group.
Uniqueness
The unique stereochemistry of this compound distinguishes it from other similar compounds. This specific configuration can result in different biological activities and interactions compared to its stereoisomers or analogs.
特性
IUPAC Name |
(1R,3S,4R)-3,4-difluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODYIZFZMALSQ-PBXRRBTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)

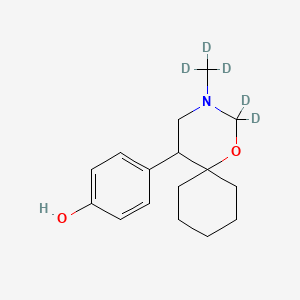


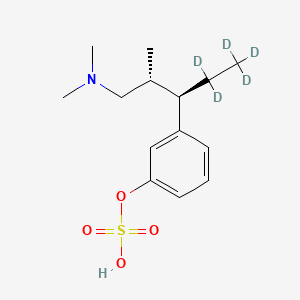
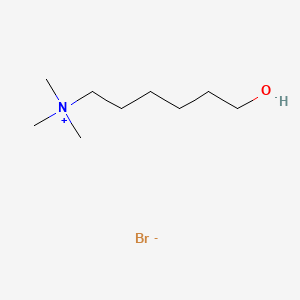
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
